molecular formula C14H21BN2O2 B14070963 (3-Cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl)boronic acid

(3-Cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl)boronic acid

Cat. No.: B14070963
M. Wt: 260.14 g/mol
InChI Key: WTKYFYIZQLIRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl)boronic acid typically involves the reaction of a boronic ester with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, making this method highly efficient .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic esters, borates, and substituted aryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl)boronic acid primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • Cyclopropylboronic acid

Uniqueness

(3-Cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl)boronic acid is unique due to its combination of a cyclopropyl group and a piperazine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific functional groups .

Properties

Molecular Formula

C14H21BN2O2

Molecular Weight

260.14 g/mol

IUPAC Name

[3-cyclopropyl-5-(4-methylpiperazin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C14H21BN2O2/c1-16-4-6-17(7-5-16)14-9-12(11-2-3-11)8-13(10-14)15(18)19/h8-11,18-19H,2-7H2,1H3

InChI Key

WTKYFYIZQLIRQT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N2CCN(CC2)C)C3CC3)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.